molecular formula C10H7BrFN3O B13199017 (E)-8-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-8-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13199017
M. Wt: 284.08 g/mol
InChI Key: PXEQCQAKSAKOAH-UHFFFAOYSA-N
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Description

(E)-8-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic small molecule characterized by its isoquinoline backbone substituted with bromo and fluoro groups at positions 8 and 5, respectively, and a hydroxyimidamide functional group.

Properties

Molecular Formula

C10H7BrFN3O

Molecular Weight

284.08 g/mol

IUPAC Name

8-bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7BrFN3O/c11-6-1-2-7(12)5-3-4-14-9(8(5)6)10(13)15-16/h1-4,16H,(H2,13,15)

InChI Key

PXEQCQAKSAKOAH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C2C(=C1F)C=CN=C2/C(=N\O)/N)Br

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN=C2C(=NO)N)Br

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation

Step Reaction Type Reagents and Conditions Outcome Yield Range (%)
1 Bromination Treatment of isoquinoline precursor with brominating agent (e.g., N-bromosuccinimide) in chloroform or suitable solvent Introduction of bromine at position 8 70–85
2 Fluorination Use of Selectfluor or N-fluorobenzenesulfonimide (NFSI) for electrophilic fluorination at position 5 Introduction of fluorine 60–75
3 Carboximidamide Formation Conversion of nitrile intermediate via Pinner reaction or guanylation using 2-methyl-2-thiopseudourea sulfate or related agents Formation of carboximidamide hydrochloride salt 80–90
4 Hydroxylation Oxidation or direct hydroxylation of the amidine nitrogen using hydrogen peroxide or other oxidants Formation of N'-hydroxy group 65–80

Note: Reaction times and conditions vary depending on the substrate and reagents used; some steps require extended reaction times to achieve full conversion, as observed in guanylation reactions with certain amines.

Representative Synthetic Scheme

A representative synthetic sequence involves:

  • Bromination of isoquinoline at the 8-position using N-bromosuccinimide.
  • Electrophilic fluorination at the 5-position with Selectfluor.
  • Conversion of the 1-position nitrile to carboximidamide via reaction with 2-methyl-2-thiopseudourea sulfate under acidic conditions.
  • Oxidation of the carboximidamide nitrogen to install the N'-hydroxy group.

This sequence is optimized to maximize yield and purity, often employing mild conditions to preserve sensitive substituents.

Analysis of Preparation Methods

Guanidine and Amidines Formation

The carboximidamide group is commonly prepared via guanylation of amines using 2-methyl-2-thiopseudourea sulfate, which is a relatively safe and efficient reagent. This method avoids harsh conditions and toxic intermediates. However, reaction times can vary significantly; for example, piperidine derivatives may require prolonged reaction times (up to 48 hours) to achieve satisfactory conversion.

Alternatively, amidines can be synthesized via the Pinner reaction, which involves acid-induced conversion of nitriles to imino ester salts, followed by reaction with ammonia to yield amidine hydrochlorides. This method has been demonstrated to provide good yields (81–90%) for various substituted amidines.

Hydroxylation Techniques

The N'-hydroxy group on the carboximidamide is typically introduced by oxidation using hydrogen peroxide or similar oxidants. This step requires careful control of reaction conditions to avoid over-oxidation or degradation of the molecule. Oxidants such as potassium permanganate or chromium trioxide have also been reported for related hydroxylation reactions but are less commonly used due to their harshness.

Halogenation Considerations

Comparative Analysis of Similar Compounds

Compound Key Differences Impact on Reactivity and Application
7-Bromo-5-fluoroisoquinoline Lacks hydroxy and carboximidamide groups Less versatile in functional group transformations
5-Fluoroisoquinoline-1-carboximidamide Lacks bromine atom Altered reactivity and potential biological activity
7-Bromoisoquinoline-1-carboximidamide Lacks fluorine atom Different electronic effects influencing reactivity

The presence of both bromine and fluorine atoms along with the hydroxy and carboximidamide groups in this compound imparts unique chemical properties that are advantageous for further derivatization and biological evaluation.

Industrial and Practical Considerations

Industrial synthesis of this compound often involves optimization of the above methods to improve yield, purity, and environmental sustainability. Techniques such as continuous flow reactors and high-throughput screening of reaction parameters are employed. Green chemistry principles are increasingly applied to minimize hazardous waste and improve process safety.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Bromination N-bromosuccinimide, chloroform, RT 70–85 Controlled to avoid polybromination
Fluorination Selectfluor or NFSI, suitable solvent 60–75 Electrophilic fluorination at C-5
Carboximidamide Formation 2-methyl-2-thiopseudourea sulfate, acidic 80–90 May require extended reaction times
Hydroxylation Hydrogen peroxide or mild oxidants 65–80 Careful control to prevent over-oxidation

Chemical Reactions Analysis

Types of Reactions

(E)-8-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine and fluorine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 8-bromo-5-fluoroisoquinoline-1-carboxamide.

    Reduction: Formation of 8-hydroxy-5-fluoroisoquinoline-1-carboximidamide.

    Substitution: Formation of 8-methoxy-5-fluoroisoquinoline-1-carboximidamide.

Scientific Research Applications

(E)-8-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-8-Bromo-5-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural insights: NMR profiling of related compounds (e.g., Rapa analogs) indicates that substituent-induced chemical shift changes (e.g., regions A and B in Figure 6 of ) can predict binding interactions. This approach could be applied to this compound to map its target engagement.
  • Lumping strategy relevance: Grouping this compound with other halogenated isoquinolines may streamline predictive modeling of its environmental persistence or metabolic pathways .
  • Synthetic challenges: The hydroxyimidamide group complicates synthesis, requiring protective strategies to prevent oxidation, a hurdle less pronounced in simpler analogs .

Biological Activity

(E)-8-Bromo-5-fluoro-N'-hydroxyisoquinoline-1-carboximidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Bromine and Fluorine Substituents : These halogenated groups enhance the compound's reactivity.
  • Hydroxy Group : This functional group contributes to the compound's potential biological interactions.
  • Carboximidamide Group : This moiety is critical for its pharmacological properties.

The molecular formula of this compound is C10_{10}H8_{8}BrF1_{1}N3_{3}O, with a molecular weight of approximately 284.08 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis protocols. Key steps include:

  • Formation of Isoquinoline Backbone : Initial reactions to form the isoquinoline structure.
  • Halogenation : Introduction of bromine and fluorine at specific positions.
  • Hydroxylation : Addition of the hydroxy group to enhance biological activity.
  • Carboximidamide Formation : Final steps to introduce the carboximidamide moiety.

These methods allow for further functionalization, which can enhance biological activity or alter chemical properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cellular pathways critical for bacterial survival .

Anticancer Potential

In cancer research, this compound has shown promise as an anticancer agent. It appears to interact with specific enzymes involved in cancer cell proliferation, potentially inhibiting their activity. This interaction may lead to reduced cell viability in cancer cell lines .

A study focusing on fluorinated derivatives similar to this compound found that these compounds could effectively inhibit hexokinase II, an enzyme crucial for cancer metabolism. The findings suggest that modifications at the C-2 position can enhance stability and uptake, making these derivatives effective at lower doses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Halogen Substituents : The presence of bromine and fluorine enhances lipophilicity, which is positively correlated with biological activity.
  • Hydroxy Group : Increases reactivity towards biological targets.
  • Carboximidamide Functionality : Essential for binding interactions with enzymes or receptors .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with an IC50_{50} value indicating potent activity .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against glioblastoma cell lines. The results demonstrated a marked reduction in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment .

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